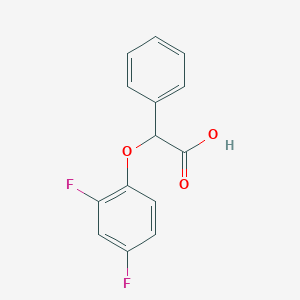

2-(2,4-Difluorophenoxy)-2-phenylacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,4-Difluorophenoxy)-2-phenylacetic acid is an organic compound that features a phenylacetic acid backbone with a 2,4-difluorophenoxy substituent

Wirkmechanismus

Target of Action

It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), act as synthetic auxins . Auxins are plant hormones that regulate various aspects of plant growth and development .

Mode of Action

Related compounds like 2,4-d mimic the action of natural auxins, disrupting normal plant growth patterns . They bind to auxin receptors, triggering a cascade of events that can lead to uncontrolled cell division and growth .

Biochemical Pathways

Similar compounds like 2,4-d have been shown to interfere with the normal functioning of auxin-responsive genes, affecting various metabolic pathways .

Result of Action

Similar compounds like 2,4-d can cause uncontrolled cell division and growth, leading to abnormalities in plant development .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2,4-Difluorophenoxy)-2-phenylacetic acid. Factors such as soil composition, temperature, and moisture levels can affect the compound’s degradation and its availability to plants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenoxy)-2-phenylacetic acid typically involves the reaction of 2,4-difluorophenol with phenylacetic acid derivatives. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by a nucleophilic substitution reaction with a suitable phenylacetic acid derivative. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Difluorophenoxy)-2-phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in organic solvents.

Major Products

Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Alcohols or alkanes.

Substitution: Various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,4-Difluorophenoxy)-2-phenylacetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

2,4-Difluorophenoxyacetic acid: Another compound with a similar phenoxyacetic acid backbone but different substituents.

Uniqueness

2-(2,4-Difluorophenoxy)-2-phenylacetic acid is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Biologische Aktivität

2-(2,4-Difluorophenoxy)-2-phenylacetic acid (DFPA) is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of DFPA's biological activity, focusing on its antibacterial properties, mechanisms of action, and potential applications in agriculture and medicine.

Chemical Structure and Properties

DFPA is characterized by its unique chemical structure, which includes a difluorophenoxy group attached to a phenylacetic acid moiety. The molecular formula is C10H8F2O3, and it possesses both hydrophilic and hydrophobic characteristics, which may influence its interaction with biological systems.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of DFPA. The compound has shown significant activity against various bacterial strains, particularly those affecting plants. For instance, a study demonstrated that DFPA exhibited an IC50 value of approximately 0.8038 mg/mL against Agrobacterium tumefaciens, a pathogen responsible for root cancer in crops .

The antibacterial mechanism of DFPA involves several pathways:

- Cell Membrane Disruption : DFPA has been shown to compromise the integrity of bacterial cell membranes, leading to increased permeability and cell lysis.

- Inhibition of Protein Synthesis : The compound interferes with protein synthesis mechanisms within bacterial cells, effectively halting their growth and reproduction.

- Metabolic Disruption : DFPA affects key metabolic pathways, including the tricarboxylic acid (TCA) cycle, which is crucial for energy production in bacteria .

Research Findings and Case Studies

A comprehensive review of literature reveals various studies assessing the biological activity of DFPA:

| Study | Organism | IC50 (mg/mL) | Mechanism |

|---|---|---|---|

| Study 1 | Agrobacterium tumefaciens | 0.8038 | Membrane disruption, protein synthesis inhibition |

| Study 2 | Ralstonia solanacearum | >0.5 | Metabolic inhibition |

| Study 3 | Escherichia coli | 1.2 | Membrane integrity loss |

Case Study: Agricultural Application

In agricultural settings, DFPA has been explored as a biocontrol agent against plant pathogens. A field study indicated that plants treated with DFPA showed reduced incidence of root rot diseases compared to untreated controls. This suggests that DFPA can serve as an environmentally friendly alternative to synthetic pesticides .

Safety and Toxicity

While DFPA exhibits promising antibacterial activity, safety assessments are crucial for its application. Preliminary toxicological studies indicate that at recommended doses, DFPA poses minimal risk to non-target organisms and humans . However, further investigations are necessary to fully understand its long-term effects.

Eigenschaften

IUPAC Name |

2-(2,4-difluorophenoxy)-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3/c15-10-6-7-12(11(16)8-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIYCLJFMRMUJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.